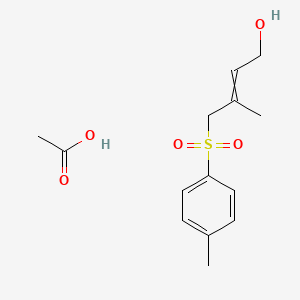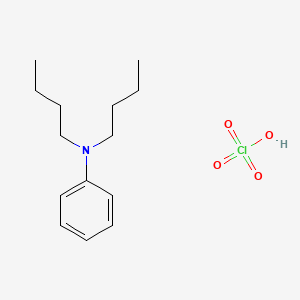
N,N-dibutylaniline;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutylaniline: is an organic compound with the chemical formula C14H23N . It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by butyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is known for its highly reactive and oxidizing properties, especially in its anhydrous form .
準備方法
Synthetic Routes and Reaction Conditions:
N,N-Dibutylaniline: can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent.
Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Reduction: It can be reduced to form secondary amines or primary amines depending on the reducing agent used.
Substitution: N,N-Dibutylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives of N,N-dibutylaniline.
Reduction: Secondary and primary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
科学的研究の応用
作用機序
The mechanism of action of N,N-dibutylaniline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target molecule Perchloric acid exerts its effects through its strong oxidizing properties, which can lead to the oxidation of organic and inorganic compounds .
類似化合物との比較
N,N-Diisopropylaniline: Similar in structure but with isopropyl groups instead of butyl groups.
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of butyl groups.
N,N-Diethylaniline: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness:
特性
CAS番号 |
59157-25-4 |
|---|---|
分子式 |
C14H24ClNO4 |
分子量 |
305.80 g/mol |
IUPAC名 |
N,N-dibutylaniline;perchloric acid |
InChI |
InChI=1S/C14H23N.ClHO4/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;2-1(3,4)5/h7-11H,3-6,12-13H2,1-2H3;(H,2,3,4,5) |
InChIキー |
SWECVVKERGXJMD-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


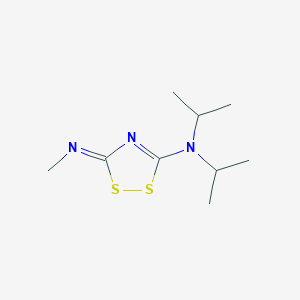

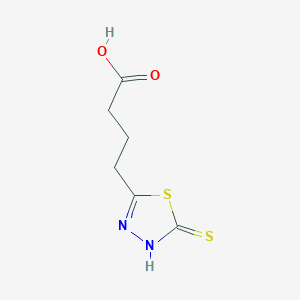
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
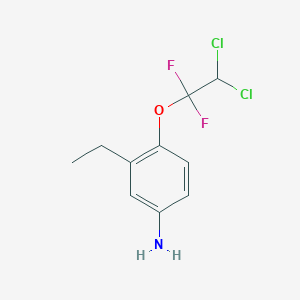
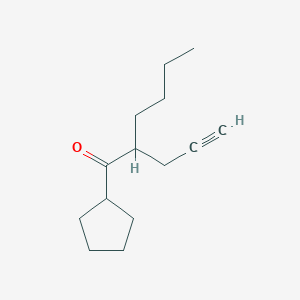
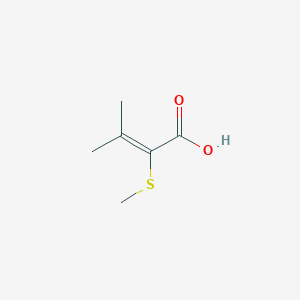
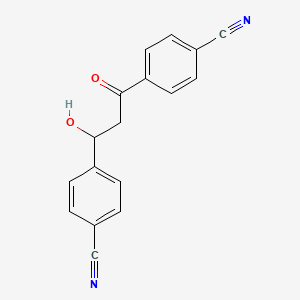
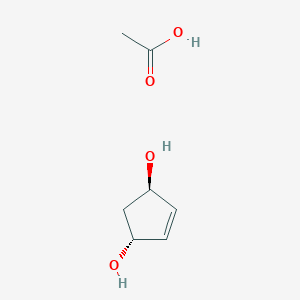
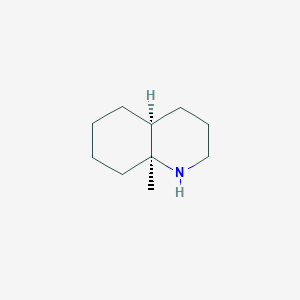
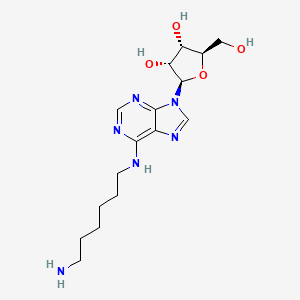
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
